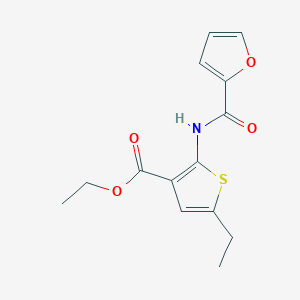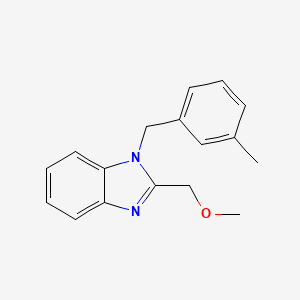![molecular formula C13H15NO5 B5764309 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid](/img/structure/B5764309.png)
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid, also known as PPBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PPBA is a derivative of the amino acid phenylalanine and has been shown to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid involves the inhibition of DPP-IV. DPP-IV is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn leads to increased insulin secretion and decreased glucagon secretion. This results in improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been shown to exhibit promising biochemical and physiological effects. In addition to its inhibition of DPP-IV, 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been shown to have anti-inflammatory and antioxidant properties. 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has also been shown to improve lipid metabolism and reduce oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid for lab experiments is its specificity for DPP-IV inhibition. 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been shown to be a potent and selective inhibitor of DPP-IV, with minimal off-target effects. However, one of the limitations of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for research on 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid. One area of research is the development of more potent and selective DPP-IV inhibitors based on the structure of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid and its potential applications in the treatment of inflammatory diseases. Additionally, the effects of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid on lipid metabolism and oxidative stress warrant further investigation.
Métodos De Síntesis
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid can be synthesized through a multi-step process starting from phenylalanine. The first step involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The Boc-phenylalanine is then reacted with propionyl chloride to form Boc-phenylalanine propionyl ester. The next step involves the reduction of the ester group to an alcohol using lithium aluminum hydride. The final step is the reaction of the alcohol with 4-nitrophenyl chloroformate to form 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid.
Aplicaciones Científicas De Investigación
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid is in the field of drug discovery. 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV has been shown to be a promising therapeutic approach for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
4-oxo-4-(4-propanoyloxyanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-13(18)19-10-5-3-9(4-6-10)14-11(15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZGCBBOBGGDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(4-propanoyloxyanilino)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)


![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)


![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)
![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)

